REACTION_SMILES
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[CH2:15]([CH3:16])[O:17][CH2:18][CH2:19][Cl:20].[CH3:1][N:2]([CH2:3][CH2:4][c:5]1[n:6][c:7]2[c:8]([n:9][cH:10][cH:11][cH:12]2)[nH:13]1)[CH3:14]>>[CH3:1][N:2]([CH2:3][CH2:4][c:5]1[n:6][c:7]2[c:8]([n:9][cH:10][cH:11][cH:12]2)[n:13]1[CH2:19][CH2:18][O:17][CH2:15][CH3:16])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCc1nc2cccnc2[nH]1
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Name
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Type
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product
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Smiles
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CCOCCn1c(CCN(C)C)nc2cccnc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |